molecular formula C11H7N3O B1604172 2-(4-Isocyanatophenyl)pyrimidine CAS No. 216059-84-6

2-(4-Isocyanatophenyl)pyrimidine

Cat. No.: B1604172
CAS No.: 216059-84-6
M. Wt: 197.19 g/mol
InChI Key: VGGNOZLRRMBBQL-UHFFFAOYSA-N
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Description

2-(4-Isocyanatophenyl)pyrimidine: is an organic compound that features a pyrimidine ring substituted with an isocyanate group at the para position of a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isocyanatophenyl)pyrimidine typically involves the reaction of 4-aminophenylpyrimidine with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds as follows:

    Starting Material: 4-aminophenylpyrimidine.

    Reagent: Phosgene or a phosgene equivalent.

    Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems to handle phosgene and other hazardous reagents is common to minimize the risk of exposure.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isocyanatophenyl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

    Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes or alkynes, to form heterocyclic compounds.

    Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols. Conditions typically involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.

    Cycloaddition Reactions: Reagents include alkenes, alkynes, and other compounds with multiple bonds. Conditions may vary depending on the specific reaction but often involve elevated temperatures and the use of catalysts.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products Formed:

    Ureas and Carbamates: Formed from nucleophilic substitution reactions.

    Heterocyclic Compounds: Formed from cycloaddition reactions.

    Amines: Formed from hydrolysis reactions.

Comparison with Similar Compounds

  • 2-(4-Sulfamoylphenyl)pyrimidine
  • 2-(4-Methylsulfonylphenyl)pyrimidine
  • 2-(4-Benzyloxyphenyl)pyrimidine

Comparison: 2-(4-Isocyanatophenyl)pyrimidine is unique due to its isocyanate group, which imparts distinct reactivity compared to other similar compounds. For example, 2-(4-Sulfamoylphenyl)pyrimidine and 2-(4-Methylsulfonylphenyl)pyrimidine contain sulfonamide and sulfone groups, respectively, which have different chemical properties and reactivity profiles .

Properties

IUPAC Name

2-(4-isocyanatophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c15-8-14-10-4-2-9(3-5-10)11-12-6-1-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGNOZLRRMBBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640271
Record name 2-(4-Isocyanatophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216059-84-6
Record name 2-(4-Isocyanatophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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